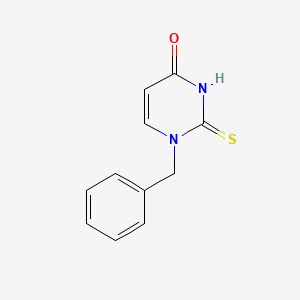

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Description

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core with a benzyl group at the N1 position and a thioxo group at the C2 position. This scaffold is structurally versatile, enabling modifications that influence its chemical, physical, and biological properties.

Properties

CAS No. |

1208-14-6 |

|---|---|

Molecular Formula |

C11H10N2OS |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

1-benzyl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C11H10N2OS/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15) |

InChI Key |

BAVDYQXONFAIAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)NC2=S |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Catalyst-free or acid/base catalyzed conditions: Some protocols use acid catalysts like 12-tungstophosphoric acid or Lewis acids such as Bi(NO3)3·5H2O or ZrCl4 to enhance yields.

- Solvent conditions: Reactions are performed under solvent-free conditions or in solvents like ethanol, DMSO, or acetonitrile.

- Microwave irradiation: Microwave-assisted synthesis has been reported to improve reaction rates and yields by promoting in-situ oxidation of benzyl halides to benzaldehydes, which then participate in the condensation.

Representative Reaction Scheme:

Detailed Preparation Methodologies

Catalyst-Free Microwave-Assisted Synthesis

- Procedure: Benzyl bromide is oxidized in situ to benzaldehyde under Kornblum oxidation conditions using DMSO as solvent at 80 °C under microwave irradiation.

- Subsequent Reaction: The generated benzaldehyde reacts with thiourea and ethyl acetoacetate in the same pot to form the target pyrimidinone.

- Advantages: Avoids use of external catalysts, reduces reaction time, and improves yield.

Acid-Catalyzed Biginelli Reaction

- Catalysts: 12-tungstophosphoric acid, zinc chloride, or Lewis acids like Bi(NO3)3·5H2O.

- Conditions: Typically reflux in ethanol or solvent-free at elevated temperatures.

- Outcome: Efficient cyclization with good to excellent yields of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone derivatives.

Use of Ammonium Chloride or Montmorillonite Catalysts

- Method: Ammonium chloride or montmorillonite clay catalyzes the condensation under solvent-free conditions.

- Yields: Good yields reported with acetylacetone as the β-dicarbonyl component.

- Environmental Aspect: These catalysts are considered environmentally friendly and cost-effective.

Alternative Routes via Thiourea Derivatives

- Some syntheses start from benzylamine derivatives converted to thiourea intermediates, which then react with β-dicarbonyl compounds under basic conditions (e.g., sodium ethoxide in ethanol) to yield the target compound.

Research Findings and Comparative Data

Analytical Characterization Supporting Preparation

- NMR (1H and 13C): Confirms the formation of the pyrimidinone ring and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies characteristic thioxo (C=S) stretching vibrations.

- Elemental Analysis: Validates the molecular formula C11H10N2OS.

Summary of Preparation Methodology

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Generation of benzaldehyde (if starting from benzyl halide) | Benzyl bromide + DMSO, microwave, 80 °C | In situ benzaldehyde formation |

| 2 | Condensation with thiourea and β-dicarbonyl | Thiourea + ethyl acetoacetate + acid/base catalyst or catalyst-free | Cyclization to 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone |

| 3 | Purification | Silica gel chromatography or recrystallization | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the benzyl or pyrimidinone ring positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

The synthesis of 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of thioketones with appropriate amines or other nucleophiles under controlled conditions. The compound can be synthesized through multi-step processes that include cyclization reactions leading to the formation of the pyrimidine ring.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds derived from pyrimidine structures, including 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. Various derivatives have been tested against a range of bacterial strains:

- Gram-positive bacteria : Compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Effective against Escherichia coli, Salmonella typhi, and Shigella dysenteriae .

The structure-activity relationship (SAR) indicates that modifications on the benzyl group can enhance antibacterial efficacy, making these compounds promising candidates for developing new antibiotics.

Antioxidant Activity

Pyrimidine derivatives, including 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, have also been evaluated for their antioxidant properties. The presence of sulfur in the thioxo group contributes to the radical scavenging ability, which can be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary research suggests that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation. Studies have indicated that certain pyrimidine derivatives can affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Drug Development

The pharmacological properties of 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone make it a candidate for drug development in treating infections and possibly cancer. Its ability to modulate biological pathways could lead to the formulation of novel therapeutic agents .

Cosmetic Formulations

Due to its antioxidant properties, there is potential for incorporating this compound into cosmetic formulations aimed at reducing skin aging and protecting against environmental damage. Research into cosmetic applications is still in its early stages but shows promise for future development .

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrimidine derivatives in various applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2-thioxo-2,3-dihydro-4(1H)-pyrimidinone core is common among several compounds, with variations in substituents dictating their properties. Key analogs include:

Key Observations :

- Substituent Position : The position of substituents (e.g., C5 vs. C6) significantly impacts biological activity. For example, 6-phenyl derivatives show divergent effects compared to N1-benzylated variants .

- Functional Groups: Hydrophilic groups like morpholinomethyl enhance water solubility, making them suitable for pharmaceutical synthesis , while aromatic substituents (e.g., benzyl, naphthyl) may improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

- Melting Points: Many 2-thioxo-pyrimidinone derivatives exhibit high thermal stability, with melting points >300°C (e.g., benzoimidazo-fused analogs in ). This suggests strong intermolecular interactions, likely due to hydrogen bonding from the thioxo group and aromatic stacking .

- Solubility: Substituents like morpholinomethyl improve water solubility, whereas hydrophobic groups (e.g., benzyl, phenyl) may reduce it .

Biological Activity

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (CAS No. 1208-14-6) is a heterocyclic compound belonging to the pyrimidine family, characterized by its thioxo group and a benzyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone based on various studies and findings.

- Molecular Formula : CHNOS

- Molecular Weight : 218.27 g/mol

- Density : 1.33 g/cm³

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of caspase-mediated apoptosis .

A notable study reported that treatment with 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone resulted in a significant reduction in tumor size in xenograft models .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential application in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is influenced by its structural components. Modifications to the benzyl group or the thioxo moiety can significantly alter its potency and selectivity against various biological targets. For instance, derivatives with electron-withdrawing groups on the benzyl ring exhibited enhanced anticancer activity .

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that a formulation containing 1-benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone led to faster resolution of symptoms compared to standard treatments.

- Cancer Treatment : In a preclinical study using mouse models with induced tumors, administration of this compound resulted in a marked decrease in tumor growth rate and improved survival rates.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, and how do reaction conditions influence yield?

The compound can be synthesized via modified Biginelli-type reactions, which are one-pot multicomponent condensations involving benzylamine, thiourea, and β-keto esters. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or Lewis acids). Yields typically range from 50–70%, but microwave-assisted synthesis may improve efficiency . Purification often involves recrystallization from ethanol or column chromatography.

Q. What spectroscopic techniques are most effective for characterizing the structure of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone?

- NMR : H and C NMR confirm the benzyl group (δ 4.5–5.0 ppm for CH, aromatic protons at δ 7.2–7.4 ppm) and the thioxo moiety (C=S resonance at ~170 ppm in C).

- IR : Strong absorption bands at ~3150 cm (N-H stretch) and ~1250 cm (C=S stretch).

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H] at m/z 233.08 for CHNOS). X-ray crystallography may resolve tautomeric forms in the solid state .

Q. How can researchers assess the purity of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, and what are common impurities?

HPLC (C18 column, acetonitrile/water gradient) or LC-MS is recommended for purity analysis. Common impurities include unreacted thiourea, benzylamine byproducts, or oxidation products (e.g., sulfoxide derivatives). TLC (silica gel, ethyl acetate/hexane) with UV visualization at 254 nm provides rapid screening .

Advanced Research Questions

Q. How does the benzyl substituent influence the hydrogen-bonding dynamics and dimerization propensity of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone in solution?

The benzyl group sterically hinders intermolecular hydrogen bonding compared to smaller alkyl substituents, reducing dimerization. N NMR studies (e.g., coupling) and variable-temperature NMR can quantify association constants () and thermodynamic parameters (ΔH, ΔS). Computational modeling (DFT) further elucidates substituent effects on tautomeric equilibria and solubility .

Q. What experimental strategies can resolve contradictions in biological activity data for 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone across different assays?

- Dose-response curves : Titrate concentrations (e.g., 0.1–100 μM) to identify non-specific effects at high doses.

- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).

- Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference.

- Metabolic stability : Assess compound integrity in assay media via LC-MS .

Q. How can researchers optimize the synthetic scale-up of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone while minimizing side reactions?

- Process optimization : Replace ethanol with PEG-400 or ionic liquids for greener synthesis.

- Catalyst screening : Test recyclable catalysts (e.g., SiO-supported HCl) to reduce waste.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates.

- Workup modifications : Employ liquid-liquid extraction (e.g., dichloromethane/water) for efficient impurity removal .

Q. What computational methods are suitable for predicting the interaction of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to model binding poses with enzymes (e.g., kinases or ATPases).

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with inhibitory activity from analogous pyrimidinones .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.